1,2-Dichloro-1,2-dimethyl-disilane
Description
1,2-Dichloro-1,2-dimethyl-disilane (C₂H₆Cl₂Si₂) is an organosilicon compound featuring two silicon atoms connected by a single bond, each substituted with one methyl (-CH₃) and one chlorine (-Cl) group. This disilane derivative is pivotal in synthesizing silicone polymers and serves as a precursor in organometallic chemistry. Its molecular structure confers unique reactivity, enabling cross-coupling reactions and functionalization of silicon-based materials.
Properties
Molecular Formula |
C2H6Cl2Si2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
chloro-[chloro(methyl)silylidene]-methylsilane |
InChI |
InChI=1S/C2H6Cl2Si2/c1-5(3)6(2)4/h1-2H3 |
InChI Key |
PHADPCLYZFNXAV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=[Si](C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
1,2-Dichloro-1,2-dimethyldisilane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyldichlorosilane with a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale chlorination processes to produce the compound in significant quantities .
Chemical Reactions Analysis
1,2-Dichloro-1,2-dimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents to form different silicon-containing products.
Scientific Research Applications
1,2-Dichloro-1,2-dimethyldisilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-dimethyldisilane involves its ability to undergo substitution and hydrolysis reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, facilitating the formation of new silicon-containing compounds. The compound’s reactivity is influenced by the presence of silicon-silicon bonds, which can be cleaved under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and distinctions between 1,2-Dichloro-1,2-dimethyl-disilane and related disilanes:
Structural and Reactivity Comparisons
Chlorine vs. Methyl Substitution :
- The tetrachloro derivative (C₂H₄Cl₄Si₂) exhibits greater electrophilicity due to electron-withdrawing Cl atoms, making it more reactive in nucleophilic substitutions compared to the dimethyl-dichloro analog .
- The tetramethyl-dichloro compound (C₄H₁₀Cl₂Si₂) demonstrates reduced reactivity owing to steric hindrance from four methyl groups, though its lipophilicity (logP = 2.953) enhances solubility in organic solvents .
Functional Group Impact :
- Vinyl-substituted disilanes (e.g., 1,2-Divinyltetramethyldisilane) are tailored for polymerization, enabling formation of silicone elastomers with high thermal stability .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1,2-Dichloro-1,2-dimethyl-disilane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves chlorination of dimethylsilane precursors under controlled anhydrous conditions. Reaction temperature (20–80°C) and stoichiometric ratios of chlorine gas to silane precursors are critical for minimizing side products like polysilanes . Characterization via <sup>29</sup>Si NMR and GC-MS is recommended to confirm purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing 1,2-Dichloro-1,2-dimethyl-disilane, and what spectral signatures distinguish it from related disilanes?
- Methodological Answer :
- <sup>29</sup>Si NMR : Distinct chemical shifts at δ −10 to −25 ppm for Si-Cl and Si-CH3 groups.
- IR Spectroscopy : Si-Cl stretching vibrations at 450–550 cm<sup>−1</sup> and Si-CH3 bending modes at 1250–1300 cm<sup>−1</sup>.
- Mass Spectrometry : Molecular ion peaks at m/z 169 (M<sup>+</sup>) with fragmentation patterns indicating Cl loss .
Q. How does the steric and electronic configuration of 1,2-Dichloro-1,2-dimethyl-disilane influence its reactivity in cross-coupling reactions?
- Methodological Answer : The geminal Cl and CH3 groups create steric hindrance, reducing nucleophilic substitution rates. Computational studies (DFT) can model charge distribution on Si centers to predict regioselectivity in reactions with Grignard reagents or alkoxides .
Advanced Research Questions
Q. What theoretical frameworks explain the thermodynamic stability of 1,2-Dichloro-1,2-dimethyl-disilane compared to its isomers?
- Methodological Answer : Apply Benson group-additivity theory or ab initio calculations (e.g., G4MP2) to compare enthalpy of formation (ΔHf) across isomers. Experimental validation via calorimetry under inert atmospheres is essential to resolve discrepancies between computational and empirical data .
Q. How can factorial design optimize the synthesis of 1,2-Dichloro-1,2-dimethyl-disilane to address contradictory reports on byproduct formation?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 20°C | 80°C |
| Cl2:Silane Ratio | 1:1 | 2:1 |
| Solvent | Hexane | Toluene |
| Analyze interactions using ANOVA to identify dominant factors in byproduct formation (e.g., polysilanes) . |
Q. What mechanisms underlie the hydrolysis of 1,2-Dichloro-1,2-dimethyl-disilane, and how do solvent polarity and pH affect reaction pathways?
- Methodological Answer : Conduct kinetic studies in protic (H2O/MeOH) vs. aprotic (THF) solvents, monitoring Si-O bond formation via <sup>29</sup>Si NMR. pH-dependent pathways (acid-catalyzed vs. base-induced cleavage) can be modeled using Eyring plots to determine activation parameters .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict the behavior of 1,2-Dichloro-1,2-dimethyl-disilane in novel reaction environments?
- Methodological Answer : Train machine learning models on existing kinetic and thermodynamic datasets to predict reactivity in non-polar solvents or under photolytic conditions. Validate predictions via controlled bench-scale experiments .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported Si-Cl bond dissociation energies for 1,2-Dichloro-1,2-dimethyl-disilane?
- Methodological Answer :
Cross-validate experimental methods: Compare gas-phase electron diffraction data with computational (CCSD(T)) results.
Assess instrumental calibration: Ensure mass spectrometers and calorimeters are standardized against reference compounds (e.g., SiCl4).
Publish raw datasets and uncertainty margins to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
